6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6,8-difluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-7-9-17(10-8-14)28-23-18-11-16(24)12-20(25)22(18)26-13-19(23)21(27-28)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCCVUWOYLQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the condensation and hydrolysis of corresponding acids followed by cyclization can yield pyrazoloquinolines . The reaction is typically carried out in a tetrahydrofuran solvent medium, which provides good yields .
Chemical Reactions Analysis
6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, similar compounds like fluoroquinolones target bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . This compound may exhibit similar mechanisms, targeting enzymes or receptors in biological systems.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Effects
- Target Compound: While specific data are unavailable, structural analogs like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (IC₅₀ ~0.1 µM) inhibit LPS-induced NO production and iNOS/COX-2 expression . The difluoro groups may enhance membrane permeability, improving efficacy.
- Comparison with Chlorinated Analogs : Compounds like F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl) show moderate activity, suggesting fluorine’s superiority over chlorine in optimizing therapeutic indices .
Anticancer Potential
- Microwave-Synthesized Analogs: Pyrazolo[4,3-c]quinolines prepared via microwave methods exhibit moderate-to-good cytotoxicity against MCF-7 and A549 cell lines. The target compound’s difluoro and methyl groups may enhance DNA intercalation or kinase inhibition .
Thermal and Optical Properties
- Thermal Stability: Fluorine substituents increase melting points (e.g., 147–148°C for 2-(4-bromophenyl)-2H-pyrazolo[4,3-c]quinoline) compared to methoxy or ethoxy analogs .
- Optical Characteristics: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., -F, -Cl) exhibit blue-shifted fluorescence, useful in imaging applications .
Biological Activity
6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazoloquinoline class, which has been explored for various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound's structure is characterized by:
- Fluorine atoms at the 6 and 8 positions.
- A 4-methylphenyl group at the 1 position.
- A phenyl group at the 3 position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, which may include:
- Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways.
- Receptors : It may modulate receptor activity, influencing various physiological responses.
Anticancer Activity
Research has indicated that pyrazoloquinolines exhibit significant anticancer properties. The compound has shown potential in inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, studies have demonstrated that related compounds effectively inhibit CDK2, leading to cytotoxic effects on cancer cell lines.
Anti-inflammatory Activity
Several studies have reported anti-inflammatory effects associated with pyrazoloquinolines. The mechanism often involves the inhibition of inflammatory mediators and cytokines. For example, compounds in this class have been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines are also noteworthy. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular processes. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl groups can enhance antibacterial efficacy.
Study on Anticancer Properties
A study conducted on a series of pyrazoloquinolines, including the target compound, revealed that modifications at the phenyl groups significantly affected their anticancer activity against various cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited better inhibitory effects on tumor growth compared to those with electron-donating groups.
Study on Anti-inflammatory Effects
In another investigation, a derivative of the target compound was tested for its anti-inflammatory properties in a mouse model of acute inflammation. Results showed a marked reduction in paw edema and inflammatory cytokine levels compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the key synthetic pathways for preparing 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated quinoline precursors. A common method includes:
- Step 1: Preparation of a fluorinated quinoline intermediate via Ullmann coupling or nucleophilic aromatic substitution.
- Step 2: Cyclization with substituted phenylhydrazines under reflux in ethanol or DMF at 80–100°C .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by NMR and MS .
Q. How is the molecular structure of this compound characterized experimentally?
- Single-crystal X-ray diffraction confirms the fused pyrazoloquinoline core and substituent orientations. For example, related compounds exhibit orthorhombic crystal systems (space group P212121) with bond angles consistent with aromatic π-stacking .
- Spectroscopic techniques : / NMR identifies fluorine positions, while HRMS validates molecular weight .
Q. What are the primary biological activities reported for this compound?
- Anticancer activity : Inhibits cyclin-dependent kinases (CDKs) with IC values <1 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Anti-inflammatory effects : Suppresses COX-2 and iNOS expression in macrophage models at 0.5–2 µM concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?
- Fluorine atoms enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration. Replacing 6,8-difluoro with chloro groups reduces CDK inhibition by 50%, highlighting fluorine’s electronic effects .
- Substituent position : 4-Methylphenyl at position 1 increases solubility, while phenyl at position 3 optimizes target binding (SAR studies in ).
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes (yield: 85% vs. 60% conventional) .
- Continuous flow reactors minimize byproducts (e.g., <5% dimerization) via precise temperature control .
Q. How can researchers resolve contradictions in reported biological data?
- Standardized assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and controls to address variability in IC values .
- Meta-analysis : Compare datasets from kinase profiling (e.g., Eurofins Panlabs) to confirm target specificity .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with CDK2 active sites (binding energy: −9.2 kcal/mol) .
- MD simulations (GROMACS) : Reveal stable hydrogen bonds between fluorine and Lys33 residue over 100 ns trajectories .
Q. What challenges arise in crystallographic studies of this compound?
Q. How can solubility limitations be addressed for in vivo studies?
- Salt formation : Hydrochloride salts improve aqueous solubility (from 0.01 mg/mL to 2.5 mg/mL) .
- Nanoformulation : PEGylated liposomes enhance bioavailability (AUC increased 3-fold in rat models) .
Q. What in vivo models validate therapeutic potential?
- Xenograft models : 20 mg/kg/day dosing in BALB/c mice reduces tumor volume by 60% (p < 0.01) .
- Pharmacokinetics : HPLC-MS/MS detects plasma concentrations >1 µM for 8 hours post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
